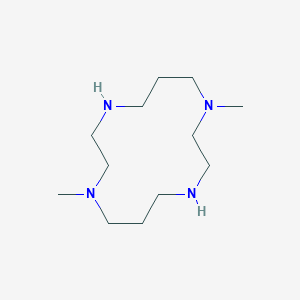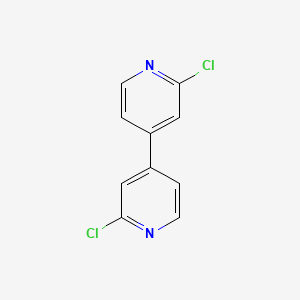
trans-2,3-Dichloro-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,3-Dichloro-1,4-dioxane: is an organic compound with the molecular formula C4H6Cl2O2. It is a chlorinated derivative of dioxane, featuring two chlorine atoms on adjacent carbon atoms in a cyclic ether structure. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,3-Dichloro-1,4-dioxane typically involves the chlorination of dioxane. One common method is the reaction of dioxane with chlorine gas under controlled conditions, such as low temperature and the presence of a catalyst to favor the formation of the trans isomer.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar chlorination techniques. The process involves large reactors where dioxane and chlorine gas are introduced under precise conditions to ensure high yield and purity of the trans isomer.
Chemical Reactions Analysis
trans-2,3-Dichloro-1,4-dioxane: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives such as dichloro-dioxane oxides.
Reduction: : Reduction reactions can lead to the formation of less chlorinated or non-chlorinated analogs.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions are typically employed, often in the presence of a base.
Major Products Formed
Oxidation: : Dichloro-dioxane oxides.
Reduction: : Dioxane or other reduced chlorinated derivatives.
Substitution: : Various functionalized dioxanes depending on the nucleophile used.
Scientific Research Applications
trans-2,3-Dichloro-1,4-dioxane: has several applications in scientific research:
Chemistry: : It is used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: : The compound is utilized in biochemical studies, particularly in the investigation of enzyme mechanisms.
Medicine: : It serves as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: : It is employed in the production of various chemical products, including polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which trans-2,3-Dichloro-1,4-dioxane exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a solvent facilitating reactions by stabilizing intermediates or transition states. In biochemical studies, it may interact with enzymes, affecting their activity by binding to active sites or altering substrate specificity.
Comparison with Similar Compounds
trans-2,3-Dichloro-1,4-dioxane: is compared with other similar compounds such as cis-2,3-Dichloro-1,4-dioxane , 1,4-Dichloro-2,3-dioxane , and 1,2-Dichloro-3,4-dioxane . The trans isomer is unique due to its specific geometric configuration, which influences its reactivity and physical properties.
Similar Compounds
cis-2,3-Dichloro-1,4-dioxane
1,4-Dichloro-2,3-dioxane
1,2-Dichloro-3,4-dioxane
Properties
CAS No. |
3883-43-0 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
(2R,3R)-2,3-dichloro-1,4-dioxane |
InChI |
InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
ZOZUXFQYIYUIND-IMJSIDKUSA-N |
SMILES |
C1COC(C(O1)Cl)Cl |
Isomeric SMILES |
C1CO[C@@H]([C@H](O1)Cl)Cl |
Canonical SMILES |
C1COC(C(O1)Cl)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the ratio R in determining the conformation of trans-2,3-Dichloro-1,4-dioxane?
A1: The ratio R, calculated from vicinal proton coupling constants (J values) obtained from NMR spectroscopy, plays a crucial role in determining the conformation of six-membered ring compounds like this compound. Specifically, for a -CH2-CH2- fragment with four measurable J values (ABCD type), R is defined as:
Q2: How is this compound utilized in the synthesis of di-tert-butoxyethyne?
A2: this compound serves as a crucial starting material in a multi-step synthesis of di-tert-butoxyethyne, a valuable synthetic intermediate. [] The process involves a series of transformations, including:
Q3: Are there any spectroscopic data available to characterize this compound?
A3: Yes, infrared (IR) spectroscopic data for this compound and its thiourea adduct have been reported. [] While the specific details of the spectra are not provided in this brief abstract, the availability of such data indicates the potential for characterizing and identifying this compound using IR spectroscopy.
Q4: What is the structural information available for a derivative of this compound?
A4: The crystal structure of 4,4′,5,5′-Tetrachloro-2,2′-bi-1,3-dioxolane, a product formed from the interaction of concentrated sulfuric acid with this compound, has been determined using X-ray crystallography. [] This analysis confirmed the structure of the major product (A) to be the trans–trans meso-stereoisomer. This information provides insights into the reactivity of this compound and its potential for forming complex structures through chemical reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)
